7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a quinoline core with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s antibacterial properties make it a subject of interest in microbiological research.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new antibacterial agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved are similar to those of other quinolone antibiotics.
Comparison with Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Moxifloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 7-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antibacterial spectrum and potency compared to other quinolones.
Properties
CAS No. |
55376-50-6 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-cyclohexyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-2-19-11-15(18(21)22)17(20)14-9-8-13(10-16(14)19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |
InChI Key |
HGDSIOVWPYWAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3CCCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.